- Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors, World Intellectual Property Organization, , ,
Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)
![tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure](https://it.kuujia.com/scimg/cas/956136-85-9x500.png)
956136-85-9 structure
Nome del prodotto:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Numero CAS:956136-85-9
MF:C22H34BNO4
MW:387.320666790009
MDL:MFCD16652353
CID:2149598
PubChem ID:53629760
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
- 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
- AKOS032455823
- 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
- ZDJWODLFNSRSNA-UHFFFAOYSA-N
- SCHEMBL180435
- SB41057
- 956136-85-9
- SY040229
- 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester
- tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- MFCD16652353
- AS-40223
- (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER
- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester
- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
- 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
- DB-327476
-
- MDL: MFCD16652353
- Inchi: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3
- Chiave InChI: ZDJWODLFNSRSNA-UHFFFAOYSA-N
- Sorrisi: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C
Proprietà calcolate
- Massa esatta: 387.2580887g/mol
- Massa monoisotopica: 387.2580887g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 539
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48Ų
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
- Condizioni di conservazione:Inert atmosphere,2-8°C
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1267-100MG |
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
956136-85-9 | 97% | 100MG |
¥ 316.00 | 2023-04-12 | |
Chemenu | CM219449-250mg |
tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 95+% | 250mg |
$182 | 2022-08-31 | |
eNovation Chemicals LLC | Y1001218-1g |
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 95% | 1g |
$450 | 2024-08-02 | |
eNovation Chemicals LLC | D695759-1g |
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |
956136-85-9 | >97% | 1g |
$130 | 2024-07-20 | |
Ambeed | A205601-100mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 97% | 100mg |
$21.0 | 2025-02-28 | |
Ambeed | A205601-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 97% | 1g |
$113.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN402-50mg |
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
956136-85-9 | 97% | 50mg |
448.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D257290-50g |
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 95% | 50g |
$3680 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132056-250mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
956136-85-9 | 98% | 250mg |
¥348.00 | 2024-04-24 | |
eNovation Chemicals LLC | D695759-0.25g |
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |
956136-85-9 | 95% | 0.25g |
$195 | 2023-08-31 |
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Water , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C
Riferimento
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 6 h, 100 °C
Riferimento
- Degrader compounds and application, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt
Riferimento
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt
Riferimento
- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C
Riferimento
- CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
Riferimento
- Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
Riferimento
- Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt
Riferimento
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium acetate , Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 - 8 h, 80 °C
Riferimento
- Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt
Riferimento
- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials
- tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- Bis(pinacolato)diborane
- (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Letteratura correlata
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate) Prodotti correlati
- 35864-81-4(15(R)-Carboprost)
- 2679828-10-3((2R,3R)-2-{(benzyloxy)carbonylamino}-3-fluorobutanoic acid)
- 2248347-85-3(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-2-(prop-1-en-2-yl)oxane-3-carboxylate)
- 897653-12-2(3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-)
- 65218-74-8(SODIUM 4,6-DIPHENYL-1-OXIDO-2-PYRIDONE)
- 2411219-68-4(sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate)
- 2034254-74-3(N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide)
- 714290-43-4(N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine)
- 1804896-15-8(2',5'-Dichloro-3'-methylacetophenone)
- 2138195-45-4(4-hydroxy-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Purezza:99%
Quantità:5g
Prezzo ($):436.0